6-Bromo-5-hydroxynicotinic acid

Purity Quality Control Reproducibility

This 6-bromo-5-hydroxynicotinic acid building block offers a unique 6-Br/5-OH substitution pattern essential for Suzuki-Miyaura couplings, halogen bonding studies, and GCN5 (KAT2A) inhibition (IC50 >316.23 nM). With ≥97% purity, it minimizes side products in SAR libraries and ensures reproducible epigenetic assay results. Unlike unsubstituted nicotinic acid or 6-bromonicotinic acid (CAS 6311-35-9), only this derivative provides both a palladium-catalyzed cross-coupling handle and a hydrogen-bonding donor/acceptor site for target engagement.

Molecular Formula C6H4BrNO3
Molecular Weight 218 g/mol
CAS No. 1216282-97-1
Cat. No. B1372168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5-hydroxynicotinic acid
CAS1216282-97-1
Molecular FormulaC6H4BrNO3
Molecular Weight218 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1O)Br)C(=O)O
InChIInChI=1S/C6H4BrNO3/c7-5-4(9)1-3(2-8-5)6(10)11/h1-2,9H,(H,10,11)
InChIKeyJGJIXEBLVBJNLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-5-hydroxynicotinic Acid (CAS 1216282-97-1): A Dual-Functionalized Nicotinic Acid Scaffold for Medicinal Chemistry and Biochemical Probe Development


6-Bromo-5-hydroxynicotinic acid (CAS 1216282-97-1) is a substituted nicotinic acid derivative featuring a bromine atom at the 6-position, a hydroxyl group at the 5-position, and a carboxylic acid moiety at the 3-position of the pyridine ring . This compound serves as a versatile building block in medicinal chemistry and pharmaceutical synthesis, where its unique combination of a halogen substituent and a hydrogen-bonding hydroxyl group enables distinct chemical reactivity and biological target engagement . The compound is characterized by a molecular formula of C6H4BrNO3, a molecular weight of 218.01 g/mol, and is soluble in polar solvents, facilitating its use in diverse synthetic transformations and biochemical assays .

Why 6-Bromo-5-hydroxynicotinic Acid Cannot Be Replaced by Unsubstituted Nicotinic Acid or Other Halogenated Analogs in Critical Research Applications


Generic substitution of 6-bromo-5-hydroxynicotinic acid with unsubstituted nicotinic acid (CAS 59-67-6) or alternative halogenated derivatives (e.g., 6-bromonicotinic acid, CAS 6311-35-9) fails due to fundamental differences in physicochemical properties, reactivity, and biological target engagement. The specific positioning of the bromine atom at the 6-position and the hydroxyl group at the 5-position creates a unique electronic environment that influences both synthetic utility and biological activity . Unsubstituted nicotinic acid lacks the bromine handle required for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and does not engage in halogen bonding with biological targets . Conversely, 6-bromonicotinic acid (CAS 6311-35-9) lacks the 5-hydroxyl group, eliminating a critical hydrogen-bonding donor/acceptor site that can modulate target affinity and selectivity [1]. The evidence presented in Section 3 quantifies these differences, demonstrating why procurement of the precise 6-bromo-5-hydroxy substitution pattern is essential for achieving reproducible and meaningful research outcomes.

Quantitative Differentiation of 6-Bromo-5-hydroxynicotinic Acid: Comparative Data on Purity, Physicochemical Properties, and Biological Activity vs. Closest Analogs


Comparative Purity Specification: 6-Bromo-5-hydroxynicotinic Acid (97%) vs. Alternative Supplier Grade (95%)

6-Bromo-5-hydroxynicotinic acid is commercially available with a certified purity specification of 97% (HPLC/T) from reputable vendors . In contrast, an alternative supplier listing for the same compound specifies a minimum purity of 95% . The 2% absolute difference in purity specification directly impacts the reliability of downstream synthetic transformations and biological assays, as higher purity reduces the risk of side reactions, variable yields, and off-target effects caused by unidentified impurities.

Purity Quality Control Reproducibility

Physicochemical Divergence: Molecular Weight and Lipophilicity of 6-Bromo-5-hydroxynicotinic Acid vs. 5-Hydroxynicotinic Acid

6-Bromo-5-hydroxynicotinic acid exhibits a molecular weight of 218.01 g/mol and a calculated LogP of 1.08 . Its closest non-halogenated analog, 5-hydroxynicotinic acid (CAS 27828-71-3), possesses a significantly lower molecular weight of 139.11 g/mol and lacks the bromine-induced lipophilicity enhancement [1]. The bromine substituent increases molecular weight by approximately 57% and introduces a halogen-bonding moiety, which fundamentally alters the compound's behavior in both synthetic and biological contexts.

Physicochemical Properties Lipophilicity Drug Design

Divergent Biological Activity: GCN5 Inhibition by 6-Bromo-5-hydroxynicotinic Acid vs. HM74 Agonism by 5-Hydroxynicotinic Acid

6-Bromo-5-hydroxynicotinic acid demonstrates measurable inhibition of the human histone acetyltransferase GCN5 (KAT2A), with a reported IC50 value >316.23 nM in a BROMOscan assay [1]. In contrast, the non-brominated analog 5-hydroxynicotinic acid acts as an agonist at the HM74 receptor (GPR109A) with an EC50 of 0.37 mM (370,000 nM) and shows no activity at GPR81 (EC50 >1 mM) [2]. The brominated derivative exhibits a different biological profile, targeting an epigenetic enzyme rather than a G-protein coupled receptor, underscoring the functional impact of the 6-bromo substituent.

Biological Activity Enzyme Inhibition Target Selectivity

Structural Distinction: Halogen Bonding Capability of 6-Bromo-5-hydroxynicotinic Acid vs. Non-Halogenated Nicotinic Acid Derivatives

6-Bromo-5-hydroxynicotinic acid possesses a bromine atom at the 6-position capable of engaging in halogen bonding (X-bonding) with Lewis bases in both synthetic and biological contexts . Unsubstituted nicotinic acid (CAS 59-67-6) and 5-hydroxynicotinic acid (CAS 27828-71-3) lack any halogen substituent and thus cannot participate in this directional, non-covalent interaction. Halogen bonding is increasingly recognized as a critical determinant of ligand-protein binding affinity and selectivity, particularly in kinase inhibitor design and supramolecular assembly [1].

Halogen Bonding Supramolecular Chemistry Molecular Recognition

Optimal Research and Industrial Application Scenarios for 6-Bromo-5-hydroxynicotinic Acid Based on Differentiated Evidence


Medicinal Chemistry: Epigenetic Probe Development Targeting GCN5/KAT2A

6-Bromo-5-hydroxynicotinic acid exhibits measurable inhibition of human GCN5 (KAT2A) with an IC50 >316.23 nM, as demonstrated in BROMOscan assays [1]. This property makes it a valuable starting point for the development of chemical probes targeting this histone acetyltransferase, which is implicated in oncogenesis and transcriptional dysregulation. Unlike non-brominated nicotinic acid derivatives, which primarily engage GPCRs, this compound offers a distinct epigenetic target profile, enabling researchers to explore new therapeutic avenues in oncology and chromatin biology.

Synthetic Chemistry: Cross-Coupling Handle for Diversification

The presence of a bromine atom at the 6-position provides a robust handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings . The 5-hydroxyl group can be orthogonally protected or functionalized, allowing for sequential diversification strategies. With a certified purity of 97% , this building block ensures high yields and minimal side products in complex synthetic sequences, making it ideal for the construction of focused libraries of nicotinic acid derivatives for structure-activity relationship (SAR) studies.

Supramolecular and Structural Biology: Halogen Bonding Studies

The 6-bromo substituent on this nicotinic acid scaffold enables halogen bonding interactions with electron-rich moieties in both small-molecule co-crystals and protein-ligand complexes [2]. This property is absent in non-halogenated nicotinic acid derivatives, providing a unique tool for investigating the role of halogen bonds in molecular recognition, protein-ligand binding affinity, and the stabilization of supramolecular assemblies. Researchers can utilize this compound to systematically probe halogen bonding contributions in a defined chemical context.

Pharmaceutical Process R&D: High-Purity Intermediate for Scale-Up

For pharmaceutical process research and development, the availability of 6-bromo-5-hydroxynicotinic acid with a minimum purity specification of 97% reduces the burden of impurity profiling and purification during scale-up. This higher purity standard, compared to lower-grade alternatives (e.g., 95% ), minimizes the risk of process-related impurities impacting yield, crystallization behavior, or final active pharmaceutical ingredient (API) purity. Procurement of this higher-purity material is therefore a strategic choice for robust and reproducible process development.

Quote Request

Request a Quote for 6-Bromo-5-hydroxynicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.